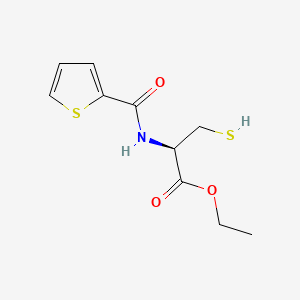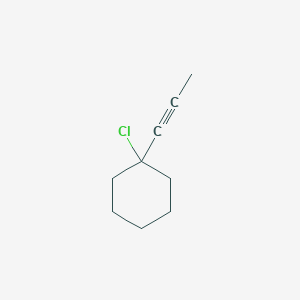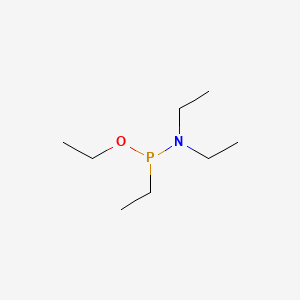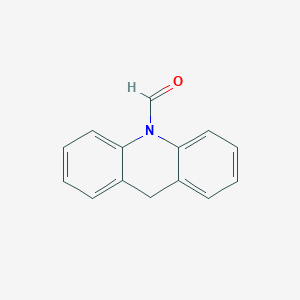
10(9H)-Acridinecarboxaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
10(9H)-Acridinecarboxaldehyde is an organic compound belonging to the acridine family. Acridines are nitrogen-containing heterocyclic compounds known for their diverse applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The structure of this compound consists of an acridine core with a formyl group attached to the 10th position, making it a valuable intermediate in the synthesis of more complex molecules.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 10(9H)-Acridinecarboxaldehyde typically involves the formylation of acridine derivatives. One common method is the Vilsmeier-Haack reaction, where acridine is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). The reaction proceeds under mild conditions, usually at room temperature, to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby optimizing the yield and purity of the product. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.
化学反应分析
Types of Reactions: 10(9H)-Acridinecarboxaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The formyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: 10(9H)-Acridinecarboxylic acid.
Reduction: 10(9H)-Acridine-10-methanol.
Substitution: Various substituted acridine derivatives depending on the nucleophile used.
科学研究应用
10(9H)-Acridinecarboxaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of more complex acridine derivatives, which are used as dyes, pigments, and fluorescent probes.
Biology: Acridine derivatives, including this compound, are studied for their potential as DNA intercalators, which can inhibit DNA replication and transcription.
Medicine: Acridine-based compounds have shown promise as anticancer agents due to their ability to intercalate into DNA and disrupt cellular processes.
Industry: It is used in the production of materials with unique optical and electronic properties, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
作用机制
The mechanism of action of 10(9H)-Acridinecarboxaldehyde primarily involves its interaction with DNA. The compound intercalates between DNA base pairs, disrupting the helical structure and inhibiting essential processes such as replication and transcription. This intercalation can lead to cell cycle arrest and apoptosis, making it a potential candidate for anticancer therapy. The molecular targets include DNA and various enzymes involved in DNA synthesis and repair pathways.
相似化合物的比较
Acridine Orange: A well-known acridine derivative used as a fluorescent dye and DNA intercalator.
Acriflavine: Another acridine derivative with antimicrobial and anticancer properties.
9-Aminoacridine: Used as an antiseptic and in the study of DNA interactions.
Uniqueness: 10(9H)-Acridinecarboxaldehyde is unique due to its formyl group, which allows for further functionalization and derivatization. This makes it a versatile intermediate in the synthesis of a wide range of acridine-based compounds with diverse applications.
属性
CAS 编号 |
60344-98-1 |
|---|---|
分子式 |
C14H11NO |
分子量 |
209.24 g/mol |
IUPAC 名称 |
9H-acridine-10-carbaldehyde |
InChI |
InChI=1S/C14H11NO/c16-10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)15/h1-8,10H,9H2 |
InChI 键 |
XJKJXUQDRFDTOU-UHFFFAOYSA-N |
规范 SMILES |
C1C2=CC=CC=C2N(C3=CC=CC=C31)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-N'-hydroxy-4-(hydroxyamino)pyrrolo[2,3-d]pyrimidine-5-carboximidamide](/img/structure/B14616738.png)
![3-Butyl-1-[2-(3,4-dimethoxyphenyl)ethyl]pyridin-2(1H)-one](/img/structure/B14616746.png)


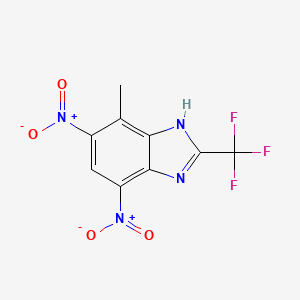
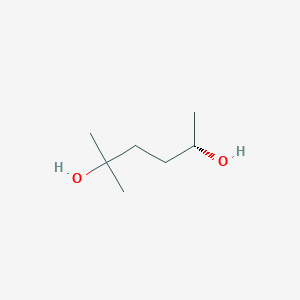
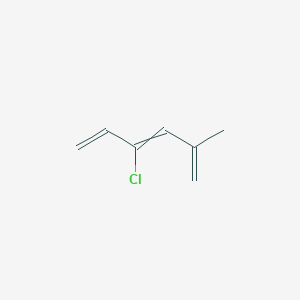

![1-[(1-Methyl-5-nitro-1H-imidazol-2-yl)methoxy]pyrrolidine-2,5-dione](/img/structure/B14616795.png)
![Phosphonic acid, [(phenylamino)methyl]-](/img/structure/B14616796.png)
